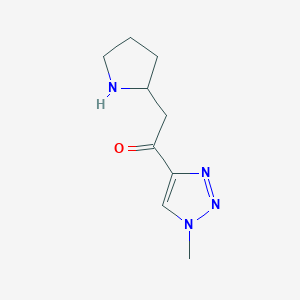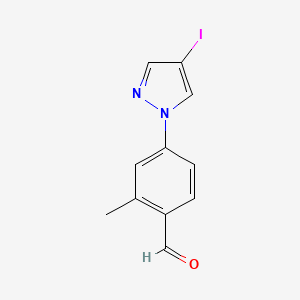
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with an iodine atom and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodopyrazole with 2-methylbenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using appropriate catalysts and solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzoic acid.
Reduction: Formation of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity and binding to target proteins or enzymes. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog with similar reactivity but lacking the benzaldehyde moiety.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Contains a trifluoromethyl group instead of the methylbenzaldehyde group.
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Another analog with a trifluoromethyl group and a methyl group on the pyrazole ring.
Uniqueness
4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde is unique due to the presence of both the iodine-substituted pyrazole ring and the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9IN2O |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
4-(4-iodopyrazol-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C11H9IN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
InChI Key |
KDZIPMKUPRQETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)
![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
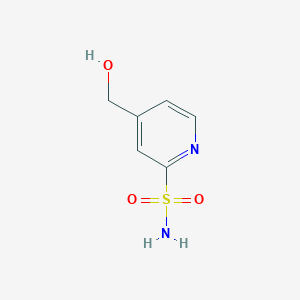
![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)
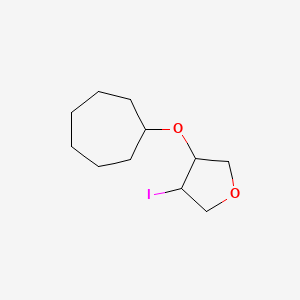
![(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
![5-Bromo-3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061684.png)
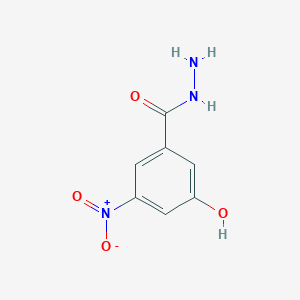
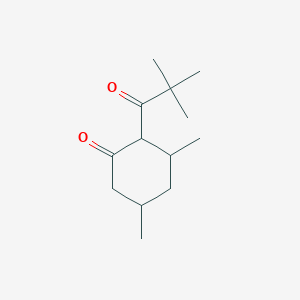
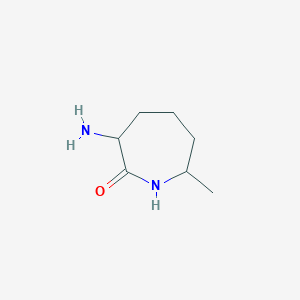
![2-{1-[(Benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid](/img/structure/B13061706.png)
